Welcome to the BenchChem Online Store!
molecular formula C6H8ClN B1590325 1-(2-Chloroethyl)pyrrole CAS No. 77200-24-9

1-(2-Chloroethyl)pyrrole

Cat. No. B1590325
M. Wt: 129.59 g/mol
InChI Key: CZYATLREQUGMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08916565B2

Procedure details

1-(2-Chloroethyl)pyrrole (2.0 g, 15.43 mmol) was combined with a solution of 33% methylamine in ethanol (7.3 mL of 33% w/v, 77.15 mmol). The mixture was heated at 90° C. for 16 h before it was concentrated under reduced pressure to provide N-methyl-2-pyrrol-1-yl-ethanamine (2.19 g, 88%) which was used directly in next reaction. ESI-MS m/z calc. 124.1, found 125.3 (M+1)+; Retention time: 0.22 minutes (3 min run). 1H NMR (400 MHz, CDCl3) δ 6.73-6.68 (m, 2H), 6.22-6.14 (m, 2H), 4.05 (t, J=5.9 Hz, 2H), 2.94 (t, J=5.9 Hz, 2H), 2.45 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.[CH3:9][NH2:10].C(O)C>>[CH3:9][NH:10][CH2:2][CH2:3][N:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCCN1C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
7.3 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CNCCN1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.